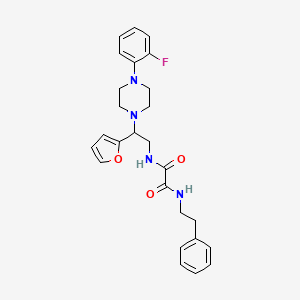
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest in pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H32FN5O4, with a molecular weight of 485.6 g/mol. The compound features a piperazine ring, a furan moiety, and a phenethyl group, contributing to its diverse interactions with biological targets.
Research indicates that the compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and regulation of adenosine functions, making them significant targets in cancer therapy and other diseases. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and furan components can enhance selectivity and potency against specific ENTs .
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression in cancer cell lines .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which play critical roles in mood regulation and psychotropic effects.
Case Studies
-
ENT Inhibition Study : A recent study screened various analogues of compounds related to this compound for their inhibitory effects on ENT1 and ENT2. Results indicated that certain analogues were significantly more selective for ENT2, suggesting potential applications in targeted cancer therapies .
Compound Name ENT1 IC50 (µM) ENT2 IC50 (µM) Selectivity Ratio Compound A 10 3 3.33 Compound B 15 5 3.00 -
Antitumor Efficacy : In vitro studies demonstrated that a related compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.
Cell Line IC50 (µM) MCF-7 (Breast) 12 A549 (Lung) 8
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c27-21-9-4-5-10-22(21)30-14-16-31(17-15-30)23(24-11-6-18-34-24)19-29-26(33)25(32)28-13-12-20-7-2-1-3-8-20/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIPNBCZVWBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














